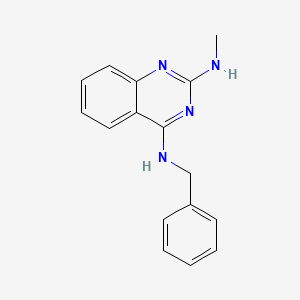

N4-Benzyl-N2-methylquinazoline-2,4-diamine

Description

BenchChem offers high-quality N4-Benzyl-N2-methylquinazoline-2,4-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N4-Benzyl-N2-methylquinazoline-2,4-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C16H16N4 |

|---|---|

Molecular Weight |

264.32 g/mol |

IUPAC Name |

4-N-benzyl-2-N-methylquinazoline-2,4-diamine |

InChI |

InChI=1S/C16H16N4/c1-17-16-19-14-10-6-5-9-13(14)15(20-16)18-11-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H2,17,18,19,20) |

InChI Key |

JMYLZKXFAKCSQR-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=NC2=CC=CC=C2C(=N1)NCC3=CC=CC=C3 |

Origin of Product |

United States |

Synthesis of Dimethoxy Analogues:the Preparation of 6,7 Dimethoxy Substituted Quinazolines, Another Common Pattern, Typically Starts from 4,5 Dimethoxyanthranilic Acid. a Notable Synthesis Involves the Reaction of 2 Amino 4,5 Dimethoxybenzonitrile with Guanidine Hydrochloride to Form 6,7 Dimethoxyquinazoline 2,4 Diamine. This Can then Be Further Functionalized. Another Route Involves Reacting 2 Chloro 6,7 Dimethoxyquinazolin 4 Amine with Other Amines to Build Up the Final Substitution Patternresearchgate.net.

Antimicrobial Research Applications

N2,N4-disubstituted quinazoline-2,4-diamines have been the focus of extensive research to evaluate their efficacy against clinically significant bacterial pathogens. These studies have highlighted the potential of this chemical class as a platform for the development of novel antimicrobial agents.

Activity against Multidrug-Resistant Acinetobacter baumannii Strains

Derivatives of N4-Benzyl-N2-methylquinazoline-2,4-diamine have demonstrated significant antibacterial activity against multidrug-resistant (MDR) strains of Acinetobacter baumannii, a gram-negative pathogen of considerable concern in healthcare settings. nih.govasm.org Research has shown that optimizing the substitutions on the quinazoline ring is crucial for potent activity. Specifically, the introduction of a halide or an alkyl substituent at the 6-position of the quinazoline core leads to strong antibacterial effects against MDR A. baumannii. nih.govnih.gov

Structure-activity relationship (SAR) studies have revealed that substitution at the 6-position is generally more favorable for activity than at the 7-position. nih.gov For instance, a comparison between a 6-bromo-substituted compound and its 7-substituted equivalent showed superior activity for the former. Similarly, a 6-methyl-substituted derivative was more potent than its 7-substituted counterpart. nih.gov The unsubstituted analogue, lacking any modification on the benzenoid ring, was found to be inactive, underscoring the importance of these substitutions for antibacterial efficacy. nih.gov Optimized compounds have exhibited minimum inhibitory concentrations (MICs) as low as 0.5 μM against MDR A. baumannii strains. nih.govnih.gov

| Compound | Substitution on Quinazoline Ring | MIC Range (μM) against MDR A. baumannii |

|---|---|---|

| Derivative 1 | 6-Bromo | Low single-digit μM |

| Derivative 2 | 6-Methyl | Low single-digit μM |

| Derivative 3 | 7-Bromo | Higher μM than 6-Bromo |

| Derivative 4 | 7-Methyl | Higher μM than 6-Methyl |

| Unsubstituted Analogue | None | ≥50 |

Activity against Methicillin-Resistant Staphylococcus aureus (MRSA) Strains

The antibacterial investigations of N2,N4-disubstituted quinazoline-2,4-diamines have also prominently featured their activity against Methicillin-Resistant Staphylococcus aureus (MRSA), a major cause of both hospital- and community-acquired infections. nih.govnih.gov A series of these compounds has been synthesized and tested against various multidrug-resistant S. aureus strains, demonstrating promising in vitro activity with MICs in the low micromolar range. nih.gov

One study described the antibacterial and antibiofilm activities of a related compound, N4-benzyl-N2-phenylquinazoline-2,4-diamine, against S. aureus. nih.gov The minimum inhibitory concentration (MIC) for this compound was determined to be 25 µM for S. aureus. nih.gov Another research effort focusing on N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamine derivatives identified a lead compound with an MIC of 7.8 μg/mL against an MRSA strain. rsc.org These findings highlight the potential of this chemical scaffold in combating formidable gram-positive pathogens like MRSA.

Proposed Molecular Mechanisms of Antimicrobial Action (e.g., Dihydrofolate Reductase Inhibition)

The antimicrobial activity of N4-Benzyl-N2-methylquinazoline-2,4-diamine and its derivatives is believed to stem from their function as dihydrofolate reductase (DHFR) inhibitors. nih.govnih.gov DHFR is a crucial enzyme in the folic acid synthesis pathway, which is essential for the production of nucleotides and certain amino acids, and ultimately for DNA synthesis and cell growth. nih.gov By inhibiting bacterial DHFR, these compounds disrupt this vital metabolic process, leading to a bactericidal effect. nih.govnih.gov

The diaminoquinazoline class of molecules are known inhibitors of DHFR. wikipedia.org The mechanism is competitive, with these compounds acting as structural analogues of the natural substrate, dihydrofolate, and binding to the active site of the enzyme. nih.govwikipedia.org This mode of action is shared with established antibacterial drugs, although suitably substituted quinazolines can exhibit high selectivity for bacterial DHFR over the mammalian counterpart, which is a key consideration for therapeutic development. nih.gov

Studies on the Emergence of Resistance in Bacterial Pathogens

A significant advantage observed in the research on N2,N4-disubstituted quinazoline-2,4-diamines is a limited potential for the development of bacterial resistance. nih.govnih.gov Serial passage assays have been conducted to assess the rate at which bacteria develop resistance to these compounds. The results indicated a much lower incidence of resistance compared to existing folic acid synthesis inhibitors. nih.govnih.gov

For example, one study reported only a 4-fold increase in the MIC of a lead quinazoline compound after serial passage, whereas the MICs for trimethoprim (B1683648) and sulfamethoxazole (B1682508) increased by 64-fold and 128-fold, respectively, under the same conditions. nih.govnih.gov This suggests that N2,N4-disubstituted quinazoline-2,4-diamines may possess a more durable antimicrobial profile, a highly desirable characteristic in an era of escalating antibiotic resistance.

Anti-biofilm Formation Activity

In addition to their activity against planktonic bacteria, N2,N4-disubstituted quinazoline-2,4-diamines have demonstrated the potential to combat bacterial biofilms. nih.govnih.gov Biofilms are structured communities of bacteria encased in a self-produced matrix, which are notoriously difficult to eradicate and contribute to persistent infections.

Research has shown that these compounds can eradicate a high percentage of cells within a pre-formed biofilm, with some studies reporting the eradication of 90% of biofilm cells at or near the MIC of the compound. nih.govnih.gov Furthermore, at sub-MIC concentrations, a related compound, N4-benzyl-N2-phenylquinazoline-2,4-diamine, was able to inhibit biofilm formation without affecting bacterial growth. nih.gov Surfaces coated with this quinazoline-based compound were also found to prevent bacterial adherence, a critical first step in biofilm formation. nih.gov

Antileishmanial Research Applications

Beyond their antibacterial properties, N2,N4-disubstituted quinazoline-2,4-diamines, including N4-Benzyl-N2-methylquinazoline-2,4-diamine, have been investigated for their activity against Leishmania parasites, the causative agents of leishmaniasis. acs.orgnih.gov A series of these compounds has been synthesized and evaluated against both Leishmania donovani (the cause of visceral leishmaniasis) and Leishmania amazonensis intracellular amastigotes. acs.orgnih.gov

In one study, with the exception of N4-benzyl-N2-methylquinazoline-2,4-diamine itself, several other derivatives demonstrated submicromolar 50% effective concentration (EC50) values against L. donovani. acs.orgnih.gov The research suggested that an N2-benzyl substitution is more favorable for antileishmanial activity than an N4-benzyl substitution. acs.orgnih.gov For instance, N2-benzylquinazoline-2,4-diamine derivatives were found to be at least two-fold more potent against L. donovani than their N4-benzyl counterparts. acs.orgnih.gov Despite this, the N2,N4-disubstituted quinazoline-2,4-diamine (B158780) scaffold is considered a suitable platform for the future development of antileishmanial agents due to its ease of synthesis and favorable physicochemical properties. acs.orgnih.gov

| Compound | Substitution Pattern | EC50 (nM) |

|---|---|---|

| Compound 15 | N2-benzyl | 150 |

| N4-benzyl-N2-methylquinazoline-2,4-diamine (12) | N4-benzyl, N2-methyl | > Submicromolar |

Efficacy against Leishmania donovani and Leishmania amazonensis Intracellular Amastigotes

N4-Benzyl-N2-methylquinazoline-2,4-diamine, also referred to as compound 12 in some studies, has been evaluated for its efficacy against the intracellular amastigote stage of Leishmania donovani, the causative agent of visceral leishmaniasis, and Leishmania amazonensis, a causative agent of cutaneous leishmaniasis. acs.orgnih.gov

In a comprehensive structure-activity relationship (SAR) study of N2,N4-disubstituted quinazoline-2,4-diamines, the compound was tested in vitro. nih.gov The results indicated that N4-Benzyl-N2-methylquinazoline-2,4-diamine exhibited activity against both species, although it was less potent than other analogs within the same series. nih.gov Specifically, derivatives with an N2-benzyl substitution were found to be more potent than their N4-benzyl counterparts, such as the subject compound. nih.gov

The 50% effective concentration (EC50) values, which represent the concentration of the compound required to inhibit the growth of the intracellular amastigotes by 50%, were determined and are presented in the table below.

| Compound | Leishmania donovani EC50 (µM) | Leishmania amazonensis EC50 (µM) |

| N4-Benzyl-N2-methylquinazoline-2,4-diamine | 1.1 ± 0.1 | 4.8 ± 0.4 |

Data sourced from Van Horn et al., 2014. nih.gov

Exploration of Antileishmanial Molecular Targets and Pathways

The precise molecular targets and biochemical pathways through which N4-Benzyl-N2-methylquinazoline-2,4-diamine exerts its antileishmanial effect have not been elucidated in the reviewed scientific literature. While the broader class of N2,N4-disubstituted quinazoline-2,4-diamines has been investigated as potential dihydrofolate reductase inhibitors in other microorganisms, the specific mechanism of action against Leishmania parasites for this particular compound remains an area for future research. nih.gov

Preclinical in vivo Assessment of Antileishmanial Effects in Murine Models

In the selection of candidates for in vivo efficacy studies against Leishmania donovani in murine models, researchers prioritized compounds with submicromolar in vitro activity and a high selectivity index (SI > 10). nih.gov Due to its comparatively lower in vitro potency (EC50 of 1.1 µM against L. donovani), N4-Benzyl-N2-methylquinazoline-2,4-diamine was not selected for progression into in vivo preclinical assessments. nih.gov Instead, more potent analogs from the same series were chosen for these advanced studies. nih.gov Consequently, there is no available data on the in vivo antileishmanial efficacy of N4-Benzyl-N2-methylquinazoline-2,4-diamine in animal models.

Other Investigated Biological Modalities

Beyond its antiprotozoal properties, the quinazoline scaffold is known to interact with various mammalian biological targets. Investigations into N4-Benzyl-N2-methylquinazoline-2,4-diamine and related compounds have explored their potential as inhibitors of certain enzymes and ion channels.

Phosphodiesterase-5 (PDE5) Inhibition and Vasorelaxant Effects

The class of N2,N4-disubstituted quinazoline-2,4-diamines has been screened for inhibitory activity against phosphodiesterase-5 (PDE5), an enzyme involved in the regulation of blood flow. nih.govnih.gov While studies have identified potent PDE5 inhibitors within the broader N2,N4-diaminoquinazoline analog series, specific IC50 values and detailed inhibitory activity for N4-Benzyl-N2-methylquinazoline-2,4-diamine have not been reported in the reviewed literature. nih.gov

While direct mechanistic studies on N4-Benzyl-N2-methylquinazoline-2,4-diamine are not available, research on a structurally similar compound, N2-methyl-N4-[(thiophen-2-yl)methyl]quinazoline-2,4-diamine, provides insights into the potential vasorelaxant mechanisms for this class of molecules. nih.gov This related compound was found to induce vasorelaxation in isolated mesenteric arteries through an endothelium-independent mechanism. nih.gov The primary pathways implicated in this effect were the soluble guanylate cyclase (sGC)/cyclic guanosine (B1672433) monophosphate (cGMP) pathway, the opening of large-conductance calcium-activated potassium channels (KCa), and the inhibition of calcium entry into vascular smooth muscle cells. nih.gov These findings suggest that related quinazoline derivatives may share similar mechanisms of action for their vascular effects.

Transient Receptor Potential Channel 4 (TRPC4) Inhibition

Several chemical vendor databases have listed N4-Benzyl-N2-methylquinazoline-2,4-diamine hydrochloride as an inhibitor of the Transient Receptor Potential Canonical 4 (TRPC4) channel. TRPC4 is a non-selective calcium-permeable cation channel involved in various physiological processes. However, a primary research publication confirming this activity and providing experimental details, such as IC50 values and the methodology used for this determination, could not be identified in the reviewed scientific literature. Therefore, its status as a TRPC4 inhibitor remains to be substantiated by peer-reviewed studies.

Assessment as Potential Antitubercular Agents based on Quinazoline Scaffold

The quinazoline scaffold is a significant area of interest in the development of new antitubercular agents. bohrium.com Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a major global health issue, compounded by the emergence of multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains. sci-hub.senih.gov This has created an urgent need for novel therapeutic strategies. nih.gov Quinazoline and its derivatives have been identified as a promising class of nitrogen-containing heterocyclic compounds with demonstrated potential against Mtb. bohrium.comsci-hub.sehumanjournals.com

Research into quinazoline analogues has revealed that modifications to the core structure can yield potent anti-TB activity. bohrium.com For instance, a series of 2,3-substituted quinazolin-4(3H)-one derivatives were synthesized based on the structure of febrifugine, a natural product with known biological activity. humanjournals.com Similarly, novel 2-trichloromethyl quinazoline derivatives featuring a substituted secondary amine group at the 4th position have been created and evaluated for their in vitro activity against Mtb. humanjournals.com

The structure-activity relationship (SAR) is crucial, with substituents at various positions on the quinazoline ring having distinct effects on antitubercular efficacy. humanjournals.com Studies have shown that substitutions at the 2-, 4-, and 6-positions are particularly common in active analogues. humanjournals.com For example, a series of 4-anilinoquinazolines were screened, revealing that specific structural features, such as fluorine substitution on the distal phenyl ring, markedly increased activity against Mtb. nih.gov In contrast, modifications like adding a hydroxyl group at the 7-position resulted in a significant loss of activity. nih.gov

Several studies have reported promising minimum inhibitory concentration (MIC) values for novel quinazoline derivatives. One study on quinazolinone-triazole hybrids identified eight compounds with promising activity, showing MIC values ranging from 0.78 to 12.5 µg/mL. acs.org Another investigation found that a derivative containing an indole (B1671886) moiety exhibited excellent activity, with MICs of 0.625 µg/mL against the H37Rv strain and 0.3125 µg/mL against a multidrug-resistant strain. sci-hub.se The activity of this compound was superior to the standard drug isoniazid (B1672263) against the resistant strain. sci-hub.se

| Derivative Class | Tested Strain(s) | MIC Range | Source |

|---|---|---|---|

| Quinazolinone-Triazole Hybrids | M. tuberculosis | 0.78–12.5 µg/mL | acs.org |

| Derivative with Indole Moiety | H37Rv & MDR DKU 156 | 0.625 & 0.3125 µg/mL, respectively | sci-hub.se |

| 4-Anilinoquinoline/quinazoline Analogues | M. tuberculosis | 0.63-1.25 µM (for most potent compound) | nih.gov |

| Benzimidazo[1,2-c]quinazoline Derivatives | M. tuberculosis | 0.78-12.5 µg/mL | researchgate.net |

Relevance to Broader Therapeutic Pathways (e.g., general kinase inhibition by quinazoline derivatives)

Beyond their potential as antitubercular agents, quinazoline derivatives are highly relevant to broader therapeutic pathways, most notably as protein kinase inhibitors. ekb.eg Protein kinases are crucial enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. ekb.egmdpi.com The quinazoline scaffold is a well-established pharmacophore in the design of kinase inhibitors, leading to several FDA-approved drugs. nih.gov

Many quinazoline derivatives exert their anticancer effects by inhibiting protein tyrosine kinases (PTKs). ekb.eg They function as small-molecule tyrosine kinase inhibitors (TKIs) that typically compete with adenosine (B11128) triphosphate (ATP) at the enzyme's binding site, thereby blocking its signaling function. mdpi.com This mechanism is central to the action of clinically successful drugs like gefitinib (B1684475), erlotinib, and lapatinib, which are used in cancer therapy. nih.govmdpi.com These compounds target key kinases such as the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). ekb.egmdpi.com

The versatility of the quinazoline core allows for chemical modifications that can target a wide range of kinases. Research has focused on developing derivatives that inhibit vascular endothelial growth factor receptor (VEGFR), a key regulator of angiogenesis (the formation of new blood vessels that tumors need to grow). ekb.egmdpi.com For example, a novel class of quinazolinone N-acetohydrazides was found to significantly inhibit VEGFR-2, among other kinases. mdpi.com The most potent compound in this series, compound 16, displayed an IC₅₀ value of 0.29 µM against VEGFR-2. mdpi.com Similarly, other research has led to the synthesis of multi-tyrosine kinase inhibitors based on the quinazoline structure, which show antiproliferative activity across a wide panel of human tumor cell lines. nih.gov While the specific compound N4-Benzyl-N2-methylquinazoline-2,4-diamine has been identified as an inhibitor of the ion channel TRPC4, the broader quinazoline class to which it belongs is a cornerstone of kinase inhibitor development. targetmol.comkklmed.com

| Derivative/Compound | Target Kinase(s) | Reported IC₅₀ | Source |

|---|---|---|---|

| Gefitinib | EGFR | Also inhibits BCRP with IC₅₀ of 75.8 nM | nih.govmdpi.com |

| Erlotinib | EGFR | Marketed anticancer agent | nih.govmdpi.com |

| Lapatinib | EGFR, HER2 | Marketed anticancer agent | nih.govmdpi.com |

| Compound 16 (Quinazolinone N-acetohydrazide) | VEGFR-2, FGFR-1, BRAF | 0.29 µM, 0.35 µM, 0.47 µM, respectively | mdpi.com |

| Compound 46 (Quinazoline-indazole hybrid) | VEGFR-2 | 5.4 nM | mdpi.com |

Influence of N2 Substituents on Biological Potency and Selectivity

The substituent at the N2 position of the quinazoline-2,4-diamine scaffold plays a significant role in modulating biological activity. Studies have shown that both the size and nature of the N2-substituent can have a profound impact on potency and selectivity against various biological targets.

For instance, in the context of antileishmanial activity, compounds with an N2-benzyl group have demonstrated greater potency compared to their N4-benzyl counterparts. acs.org Specifically, N2-benzylquinazoline-2,4-diamines were found to be at least two-fold more potent against Leishmania donovani than the corresponding N4-benzyl analogs. acs.orgnih.gov This suggests a preferential binding interaction for the N2-benzyl moiety within the active site of the target enzyme in Leishmania.

Conversely, the introduction of smaller alkyl groups at the N2 position has been associated with a decrease in antileishmanial potency, although this is often accompanied by reduced cytotoxicity. nih.govku.edu For example, a significant drop in activity was observed when the N2-substituent was a small alkyl group. nih.gov This trade-off between potency and toxicity is a critical consideration in drug development.

In the realm of antibacterial agents, the combination of an N2-benzyl moiety with a small N4-alkyl group, such as methyl, has been identified as a key determinant for potent activity against multidrug-resistant bacteria like Acinetobacter baumannii. nih.gov The synergy between a larger aromatic group at N2 and a smaller alkyl group at N4 appears to be optimal for antibacterial efficacy.

Table 1: Influence of N2-Substituents on the Antileishmanial Activity of Quinazoline-2,4-diamines

| Compound ID | N2-Substituent | N4-Substituent | EC50 against L. donovani (µM) |

|---|---|---|---|

| 12 | -CH3 | -Benzyl | >10 |

| 15 | -Benzyl | -CH3 | 0.15 |

| 17 | -Benzyl | -Aniline | 0.39 |

This table illustrates that a benzyl (B1604629) group at the N2 position (compound 15 and 17) is more favorable for antileishmanial activity compared to a methyl group (compound 12).

Influence of N4 Substituents on Biological Potency and Selectivity

Similar to the N2 position, the nature of the substituent at the N4 position is a critical factor influencing the biological profile of quinazoline-2,4-diamines. Research has highlighted the importance of the N4-substituent in achieving both high potency and favorable selectivity.

In antibacterial studies, the most potent in vitro activities against A. baumannii were observed in compounds bearing an N4-methyl group in conjunction with an N2-benzyl moiety. nih.gov This highlights a specific structural requirement for optimal antibacterial action.

For antileishmanial activity, compounds with small alkyl groups at the N4 position generally exhibit lower potency but also lower toxicity towards mammalian cells. nih.govku.edu This suggests that larger substituents at N4 may contribute to off-target effects. As mentioned previously, N4-benzyl analogs were found to be less potent than their N2-benzyl counterparts against L. donovani. acs.orgnih.gov

The interplay between the substituents at the N2 and N4 positions is a recurring theme in the SAR of these compounds. For instance, quinazoline-2,4-diamines with aromatic substituents at both the N2 and N4 positions displayed potent in vitro antileishmanial activity but were associated with relatively low selectivity. nih.govku.edu

Table 2: Comparison of N2-Benzyl and N4-Benzyl Analogs on Antileishmanial Activity

| Compound ID | N2-Substituent | N4-Substituent | EC50 against L. donovani (µM) |

|---|---|---|---|

| 12 | -CH3 | -Benzyl | >10 |

| 14 | -n-Butylamine | -Benzyl | 0.83 |

| 15 | -Benzyl | -CH3 | 0.15 |

| 16 | -Benzyl | -n-Butylamine | 0.43 |

This table demonstrates the superior potency of compounds with a benzyl group at the N2 position (compounds 15 and 16) compared to those with a benzyl group at the N4 position (compounds 12 and 14).

Impact of Benzenoid Ring Modifications (C-6 and C-7 positions) on Biological Activities

Modifications to the benzenoid ring of the quinazoline scaffold, particularly at the C-6 and C-7 positions, have been shown to be essential for biological activity. The presence, nature, and position of substituents on this ring can dramatically influence the potency and spectrum of activity.

A critical finding is that substitution on the benzenoid ring is a prerequisite for the antibacterial activity of N2-benzyl-N4-methylquinazoline-2,4-diamines. The analog lacking any substitution on the benzenoid ring was found to be inactive, with a Minimum Inhibitory Concentration (MIC) of ≥50 μM. nih.gov

Furthermore, the position of the substituent is crucial. Substitution at the C-6 position with a bromo or a methyl group resulted in greater antibacterial activity compared to the corresponding substitution at the C-7 position. nih.gov For instance, the 6-bromo and 6-methyl analogs were more potent than their 7-substituted counterparts. nih.gov Halide or alkyl group substitutions at the 6-position have been particularly effective in optimizing activity against multidrug-resistant A. baumannii. nih.gov

In the context of antileishmanial activity, a systematic study of substitutions on the benzenoid ring revealed that chloro, methyl, and methoxy groups at the 5-, 6-, 7-, and 8-positions all yielded compounds with activity in the single-digit micromolar or submicromolar range. acs.orgnih.gov The potency varied depending on the nature and position of the substituent. For example, among chloro-substituted analogs, those with substitutions at the 7- and 8-positions were more active than those with substitutions at the 5- and 6-positions. acs.orgnih.gov Conversely, for methyl- and methoxy-substituted compounds, a modest improvement in potency was generally observed. acs.orgnih.gov

**Table 3: Influence of Benzenoid Ring Substitution on Antibacterial Activity against *A. baumannii***

| Compound ID | R (Position) | MIC (µM) |

|---|---|---|

| 8 | -H (Unsubstituted) | ≥50 |

| 4 | 6-Br | 2-50 |

| 6 | 7-Br | >50 |

| 5 | 6-Me | 2-10 |

| 7 | 7-Me | 15-50 |

This table highlights the necessity of substitution on the benzenoid ring for antibacterial activity and the general preference for substitution at the C-6 position over the C-7 position.

Role of Stereoelectronic and Conformational Factors in Modulating Biological Activity

While specific experimental or computational studies detailing the stereoelectronic and conformational factors of N4-Benzyl-N2-methylquinazoline-2,4-diamine were not prominently found in the searched literature, general principles derived from related quinazoline derivatives can provide valuable insights. The three-dimensional arrangement of substituents and the electronic properties of the quinazoline core are fundamental to its interaction with biological targets.

The spatial orientation of the N2- and N4-substituents is critical for fitting into the binding pocket of a target enzyme or receptor. The flexibility or rigidity of these substituents influences the conformational states the molecule can adopt, and thus its ability to achieve an optimal binding conformation. For example, the preference for a benzyl group at the N2 position over the N4 position for antileishmanial activity likely stems from specific steric and electronic interactions within the binding site that can only be achieved with that particular orientation. acs.orgnih.gov

The electronic nature of the substituents on the benzenoid ring also plays a key role. Electron-donating or electron-withdrawing groups at the C-6 and C-7 positions can alter the electron density of the quinazoline ring system, thereby influencing its ability to form hydrogen bonds, pi-pi stacking interactions, or other non-covalent interactions with the target protein. A systematic probing of the benzenoid ring with chloro (electron-withdrawing) and methyl/methoxy (electron-donating) groups in antileishmanial compounds revealed that these electronic effects, coupled with steric factors, fine-tune the biological activity. acs.orgnih.gov

Computational studies on other 2,4-diaminoquinazoline derivatives, such as QSAR and pharmacophore mapping, have often highlighted the importance of specific hydrophobic and hydrogen bonding interactions for activity. ijpsonline.com These models suggest that the relative positions of hydrogen bond donors and acceptors, as well as hydrophobic aromatic rings, are crucial for potent biological effects. It is highly probable that similar stereoelectronic and conformational requirements govern the activity of N4-Benzyl-N2-methylquinazoline-2,4-diamine.

Computational Chemistry and in Silico Approaches in Research on N4 Benzyl N2 Methylquinazoline 2,4 Diamine

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net While specific, dedicated QSAR models for N4-Benzyl-N2-methylquinazoline-2,4-diamine have not been detailed in published literature, the principles of QSAR are fundamental to understanding its activity within the broader class of quinazoline (B50416) derivatives.

A QSAR study would typically involve a dataset of related quinazoline-2,4-diamine (B158780) analogs with varying substituents at the N2 and N4 positions. For instance, in a series of antileishmanial N2,N4-disubstituted quinazoline-2,4-diamines, N4-Benzyl-N2-methylquinazoline-2,4-diamine was shown to have an EC50 value of 1.2 µM against Leishmania donovani. By comparing its activity to other compounds in the series—such as analogs with different N2-alkyl or N4-benzyl groups—a QSAR model could be developed to identify key structural features that modulate potency.

2D-QSAR: This approach utilizes two-dimensional descriptors of the molecule, such as physicochemical properties (e.g., molecular weight, logP), topological indices, and electronic parameters. For N4-Benzyl-N2-methylquinazoline-2,4-diamine, descriptors would be calculated for its distinct fragments: the quinazoline core, the N2-methyl group, and the N4-benzyl substituent. These descriptors would then be correlated with biological activity using statistical methods like multiple linear regression (MLR) or machine learning algorithms to generate a predictive model. researchgate.netfrontiersin.org

3D-QSAR: Three-dimensional QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by considering the 3D arrangement of the molecules. frontiersin.org These methods require the alignment of a set of molecules, including N4-Benzyl-N2-methylquinazoline-2,4-diamine, based on a common scaffold. The aligned molecules are then placed in a 3D grid, and steric and electrostatic fields are calculated at each grid point. The resulting data is analyzed to create contour maps that visualize regions where modifications to the structure would likely increase or decrease biological activity. For example, a 3D-QSAR model could reveal that increased steric bulk at the N2 position or specific electronic properties on the benzyl (B1604629) ring are favorable for activity. frontiersin.org

Pharmacophore Mapping and Ligand-Based Drug Design Strategies

Pharmacophore mapping is a cornerstone of ligand-based drug design, particularly when the 3D structure of the biological target is unknown. worldscientific.comnih.gov A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect.

For N4-Benzyl-N2-methylquinazoline-2,4-diamine and its analogs, a pharmacophore model could be generated based on a set of active compounds. The key features would likely include:

Hydrogen Bond Acceptors: The nitrogen atoms in the quinazoline ring.

Hydrogen Bond Donors: The amine protons.

Aromatic Ring: The quinazoline core and the benzyl group's phenyl ring.

Hydrophobic Features: The benzyl group.

By identifying the common spatial arrangement of these features in highly active molecules, a pharmacophore hypothesis can be developed. This model can then be used as a 3D query to screen virtual compound libraries to identify novel molecules with different chemical scaffolds but the same essential features required for biological activity. nih.govnih.gov

Molecular Docking Studies for Elucidating Target-Ligand Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. ekb.egnih.gov This technique is instrumental in understanding the binding mode of N4-Benzyl-N2-methylquinazoline-2,4-diamine at a molecular level, provided a relevant biological target is identified.

Although specific docking studies for N4-Benzyl-N2-methylquinazoline-2,4-diamine are not prominently featured in the literature, the methodology would involve:

Preparation of the Receptor: Obtaining the 3D crystal structure of a potential target protein (e.g., a kinase, reductase, or other enzymes that quinazolines are known to inhibit) from a database like the Protein Data Bank (PDB). nih.gov

Preparation of the Ligand: Generating a low-energy 3D conformation of N4-Benzyl-N2-methylquinazoline-2,4-diamine.

Docking Simulation: Using software to systematically explore possible binding poses of the ligand within the active site of the receptor. The poses are scored based on factors like intermolecular interactions (hydrogen bonds, hydrophobic interactions, van der Waals forces) and binding energy. nih.gov

The results would provide insights into the specific amino acid residues that interact with the quinazoline core, the N-methyl group, and the N-benzyl group, thereby explaining the structural basis of its activity and guiding the design of more potent analogs.

Prediction of Drug-Likeness and Absorption/Distribution Properties

For N4-Benzyl-N2-methylquinazoline-2,4-diamine, various physicochemical properties can be calculated to assess its drug-likeness, often evaluated against criteria such as Lipinski's Rule of Five.

Below is a table of computationally predicted properties for N4-Benzyl-N2-methylquinazoline-2,4-diamine.

| Property | Predicted Value | Lipinski's Rule of Five Compliance |

| Molecular Weight | 264.34 g/mol | < 500 (Pass) |

| LogP (Octanol-Water Partition Coefficient) | 3.7 | < 5 (Pass) |

| Hydrogen Bond Donors | 2 | < 5 (Pass) |

| Hydrogen Bond Acceptors | 4 | < 10 (Pass) |

| Rotatable Bonds | 3 | ≤ 10 (Generally acceptable) |

| Topological Polar Surface Area (TPSA) | 65.0 Ų | < 140 Ų (Indicates good cell permeability) |

These predicted values suggest that N4-Benzyl-N2-methylquinazoline-2,4-diamine has a favorable profile for oral bioavailability. Further in silico models could be used to predict properties like aqueous solubility, blood-brain barrier penetration, and potential interactions with metabolic enzymes such as the Cytochrome P450 family, providing a more comprehensive ADME profile. researchgate.net

Future Research Directions and Advanced Compound Design

Design Principles for Enhanced Selectivity and Potency of N4-Benzyl-N2-methylquinazoline-2,4-diamine Derivatives

The development of N4-Benzyl-N2-methylquinazoline-2,4-diamine derivatives with improved therapeutic profiles hinges on a deep understanding of their structure-activity relationships (SAR). Research on analogous N2,N4-disubstituted quinazoline-2,4-diamines has provided key insights into how molecular modifications influence potency and selectivity.

Key SAR observations include:

Substituents at N2 and N4 Positions: The nature of the substituents at the N2 and N4 positions is critical. Studies on antileishmanial quinazolines revealed that compounds with aromatic substituents, such as a benzyl (B1604629) group, at both N2 and N4 exhibited potent in vitro activity, though sometimes with lower selectivity. nih.gov Conversely, incorporating small alkyl groups at either N2 or N4 tended to reduce toxicity. nih.gov For instance, in one study, replacing the N2-isopropyl group with smaller substituents led to a dramatic decrease in antileishmanial activity, highlighting the sensitivity of this position. nih.gov Another study found that for antileishmanial activity, an N2-benzyl group appeared more favorable than an N4-benzyl group. acs.org

Modifications to the Benzyl Ring: The N4-benzyl group itself is a prime site for modification. Adding various substituents to the benzylamine (B48309) ring has been explored to fine-tune activity. rsc.org These substitutions can alter the compound's electronic and steric properties, influencing how it fits into the target's binding pocket.

Substitution on the Quinazoline (B50416) Core: The benzenoid portion of the quinazoline ring offers another avenue for optimization. Introducing substituents at the 6- or 7-positions can significantly enhance potency. For example, in the development of antibacterials against Acinetobacter baumannii, it was found that 6- or 7-substituted N2-benzyl-N4-methylquinazoline-2,4-diamines displayed promising activity. nih.gov Specifically, quinazolines with a halide or an alkyl group at the 6-position were more potent than analogues with substitutions at the 7-position. nih.gov

These principles guide the rational design of next-generation compounds. The goal is to balance potency, often achieved with larger aromatic groups, with selectivity and reduced toxicity, which may be improved by smaller alkyl groups or specific substitutions on the quinazoline core. nih.gov

Table 1: Structure-Activity Relationship (SAR) Insights for Quinazoline-2,4-diamine (B158780) Derivatives

| Modification Site | Substitution Type | Observed Effect on Activity/Selectivity | Reference Target/Activity |

|---|---|---|---|

| N2 Position | Small Alkyl (e.g., methyl) vs. Benzyl | N2-benzyl is often more favorable for potency than smaller alkyl groups. | Antileishmanial nih.govacs.org |

| N4 Position | Small Alkyl (e.g., methyl) vs. Benzyl | Small alkyl groups can reduce toxicity compared to bulkier aromatic groups. | Antileishmanial nih.gov |

| N2 vs. N4 Position | Benzyl Group Placement | N2-benzyl was found to be more potent than N4-benzyl in some series. | Antileishmanial acs.org |

| Quinazoline Core (Position 6) | Halide or Alkyl Group | Substitutions at the 6-position were more potent than at the 7-position. | Antibacterial (A. baumannii) nih.gov |

| Quinazoline Core (Position 7) | Amino propoxy side chain | 7-amino propoxy derivatives were more active than 6-amino propoxy derivatives in one study. | Anticancer mdpi.com |

Exploration of Novel Quinazoline-2,4-diamine Analogues for Diverse Biological Targets

The quinazoline scaffold is considered a "privileged" structure in drug discovery, capable of interacting with a wide range of biological targets. mdpi.com While initial research on N2,N4-disubstituted quinazoline-2,4-diamines focused heavily on their role as dihydrofolate reductase (DHFR) inhibitors for antimicrobial applications, subsequent exploration has revealed a much broader therapeutic potential. nih.govmdpi.com

Researchers have successfully designed and synthesized quinazoline analogues targeting various disease areas:

Oncology: The quinazoline core is central to several FDA-approved tyrosine kinase inhibitors (TKIs) like gefitinib (B1684475) and erlotinib. mdpi.comnih.gov Accordingly, novel 2,4-diaminoquinazoline derivatives have been investigated as inhibitors of key cancer-related kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Phosphoinositide 3-kinase (PI3K). nih.govresearchgate.net

Infectious Diseases: Beyond DHFR inhibition, quinazoline-2,4-dione derivatives have been designed as inhibitors of bacterial DNA gyrase and topoisomerase IV, representing an alternative antibacterial mechanism. nih.govrsc.org The scaffold has also been a template for developing antiviral agents, including treatments for influenza and Respiratory Syncytial Virus (RSV). mdpi.comacs.org

Neurodegenerative Diseases: The versatility of the quinazoline structure has led to its exploration for treating complex conditions like Alzheimer's disease. mdpi.com Derivatives have been designed as multi-target agents that can inhibit cholinesterases and β-amyloid aggregation, two key pathological processes in the disease. nih.gov

This expansion into diverse therapeutic areas underscores the chemical tractability of the quinazoline-2,4-diamine scaffold and its potential to generate novel therapeutics for a multitude of unmet medical needs.

Table 2: Diverse Biological Targets of Quinazoline-based Analogues

| Therapeutic Area | Biological Target/Pathway | Example Quinazoline Class |

|---|---|---|

| Oncology | EGFR, VEGFR, PI3K (Kinases) | 4-Aminoquinazoline derivatives nih.govresearchgate.net |

| Oncology | Wnt/β-catenin Signaling | 2,4-Diamino-quinazoline (2,4-DAQ) nih.gov |

| Infectious Disease (Bacterial) | Dihydrofolate Reductase (DHFR) | N2,N4-disubstituted quinazoline-2,4-diamines nih.gov |

| Infectious Disease (Bacterial) | DNA Gyrase / Topoisomerase IV | Quinazoline-2,4-dione derivatives nih.govrsc.org |

| Infectious Disease (Viral) | Fusion (F) protein (RSV) | Quinazoline-2,4-diamine core (Ziresovir) acs.org |

| Neurodegenerative Disease | Cholinesterases, β-amyloid aggregation | 2,4-disubstituted quinazoline derivatives mdpi.comnih.gov |

| Channelopathies | TRPC4 Channel | N4-benzyl-N2-methylquinazoline-2,4-diamine targetmol.com |

Advanced Mechanistic Investigations into Identified Biological Activities (beyond DHFR)

To fully exploit the therapeutic potential of N4-Benzyl-N2-methylquinazoline-2,4-diamine and its analogues, it is crucial to investigate their mechanisms of action beyond the well-established inhibition of DHFR. Understanding how these molecules interact with other cellular components can reveal new therapeutic opportunities and provide a basis for designing safer, more effective drugs.

Recent studies have begun to uncover these alternative mechanisms:

Kinase Inhibition: In the context of cancer, many quinazoline derivatives function by competing with ATP in the binding pocket of protein kinases, thereby inhibiting the signaling pathways that drive cell proliferation. mdpi.com This mode of action is the basis for several successful anticancer drugs.

Wnt Signaling Pathway Inhibition: A 2,4-diamino-quinazoline (2,4-DAQ) was identified as a selective inhibitor of Lef1, a key component of the Wnt/β-catenin signaling pathway. nih.gov By suppressing the expression of Wnt target genes, 2,4-DAQ inhibited the growth and invasion of gastric cancer cells, demonstrating a mechanism entirely distinct from folate pathway inhibition. nih.gov

Ion Channel Modulation: The specific compound N4-benzyl-N2-methylquinazoline-2,4-diamine hydrochloride has been identified as an inhibitor of the Transient Receptor Potential Cation Channel Subfamily C Member 4 (TRPC4). targetmol.com These ion channels are involved in various physiological processes, and their modulation represents a potential therapeutic strategy for a range of disorders.

DNA Topology and Replication: For antibacterial applications, certain quinazolin-2,4-dione derivatives have been shown to inhibit DNA gyrase. rsc.org This enzyme is essential for relieving torsional stress in bacterial DNA during replication, and its inhibition is a validated antibacterial strategy.

These findings illustrate that the quinazoline-2,4-diamine scaffold can engage with a variety of biomolecules, including enzymes, signaling proteins, and ion channels. Future mechanistic studies will be vital for elucidating the precise molecular interactions responsible for these activities and for guiding the development of compounds with novel and highly specific modes of action.

Strategic Development of Next-Generation Quinazoline-Based Scaffolds for Translational Research

Translating a promising chemical scaffold from a laboratory curiosity into a clinical candidate requires a strategic and multidisciplinary approach. The quinazoline-2,4-diamine core, as exemplified by the development of the antiviral drug candidate Ziresovir, is well-positioned for such translational efforts. acs.org Ziresovir, which features a quinazoline-2,4-diamine core, is a potent inhibitor of the respiratory syncytial virus (RSV) fusion (F) protein and has advanced to Phase III clinical trials. acs.org

The strategic development of next-generation scaffolds based on N4-Benzyl-N2-methylquinazoline-2,4-diamine should focus on several key areas:

Optimization of Pharmacokinetics: Early assessment of drug metabolism and pharmacokinetic (DMPK) properties is essential. Modifications to the scaffold can be made to improve metabolic stability, enhance oral bioavailability, and optimize plasma half-life. rsc.org

Streamlined Synthesis: Developing efficient, scalable, and cost-effective synthetic routes is critical for producing the quantities of a compound needed for advanced preclinical and clinical testing. The development of a streamlined, three-step, chromatography-free synthesis for Ziresovir provides a model for this approach. acs.org

Target-Focused Design: Leveraging structural biology and computational modeling can enable the design of derivatives that are highly selective for their intended target, thereby minimizing off-target effects.

Biomarker Development: Identifying biomarkers that can predict patient response or measure target engagement in vivo is a crucial step in de-risking clinical development and enabling a personalized medicine approach.

By integrating these strategies, the versatile N4-Benzyl-N2-methylquinazoline-2,4-diamine scaffold can serve as a platform for the discovery and development of next-generation therapeutics with the potential for significant clinical impact.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N⁴-benzyl-N²-methylquinazoline-2,4-diamine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of N²,N⁴-disubstituted quinazoline-2,4-diamines typically involves nucleophilic substitution or condensation reactions. For example, derivatives are synthesized by reacting substituted amines with chlorinated quinazoline precursors under reflux in polar aprotic solvents (e.g., DMF or methanol). Reaction temperature (80–120°C) and stoichiometric ratios (1:1.2 for amine:chlorinated precursor) are critical for minimizing side products. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization improves purity .

Q. How can researchers characterize the structural integrity of N⁴-benzyl-N²-methylquinazoline-2,4-diamine?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., benzyl and methyl group integration).

- High-resolution mass spectrometry (HRMS) : Validate molecular weight (e.g., calculated vs. observed [M+H]⁺).

- HPLC : Assess purity (>95% by area under the curve at 254 nm).

- X-ray crystallography (if crystalline): Resolve bond angles and confirm stereoelectronic effects .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Methodological Answer :

- Antibacterial : Minimum inhibitory concentration (MIC) assays against Gram-positive pathogens (e.g., Staphylococcus aureus) using broth microdilution (CLSI guidelines). Include positive controls (e.g., ciprofloxacin) .

- Antimalarial : Plasmodium falciparum growth inhibition assays (SYBR Green I-based) with EC₅₀ determination .

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity indices .

Advanced Research Questions

Q. How do substituent modifications (e.g., benzyl vs. aryl groups) impact the compound’s physicochemical properties and target binding?

- Methodological Answer :

- Structure-activity relationship (SAR) : Synthesize analogs with varied N⁴ substituents (e.g., halogenated benzyl, heteroaromatic groups). Compare logP (octanol-water partitioning) and solubility (shake-flask method) to correlate hydrophobicity with membrane permeability.

- Computational docking : Map interactions with target proteins (e.g., S. aureus dihydrofolate reductase) using AutoDock Vina. Highlight key residues (e.g., Asp27, Phe92) for hydrogen bonding and π-π stacking .

Q. What mechanisms underlie resistance development against this compound in bacterial models?

- Methodological Answer :

- Serial passage assays : Expose S. aureus to sub-MIC concentrations over 20 generations. Isolate genomic DNA of resistant mutants for whole-genome sequencing (Illumina NovaSeq). Identify mutations in target genes (e.g., thyA or folA) or efflux pump regulators (norA) .

- Efflux inhibition : Co-administer with efflux pump inhibitors (e.g., reserpine) to assess MIC shifts.

Q. How can researchers address contradictory data in potency vs. cytotoxicity across cell lines?

- Methodological Answer :

- Dose-response profiling : Use Hill slope analysis to differentiate on-target vs. off-target effects.

- Proteomics : Perform LC-MS/MS on treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis markers like caspase-3).

- Metabolomics : Track ATP/ADP ratios and NAD⁺/NADH levels to evaluate metabolic stress .

Q. What in vivo models are appropriate for pharmacokinetic and efficacy studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.